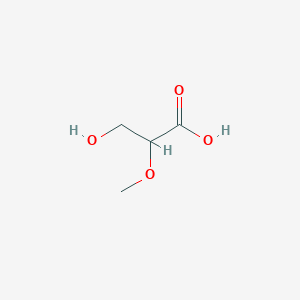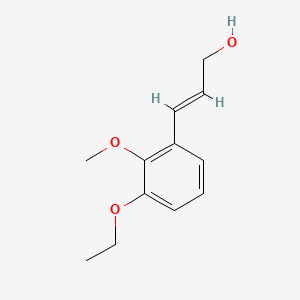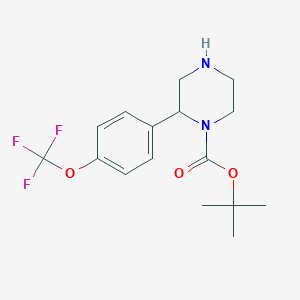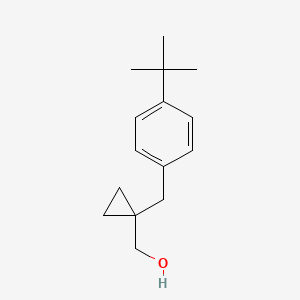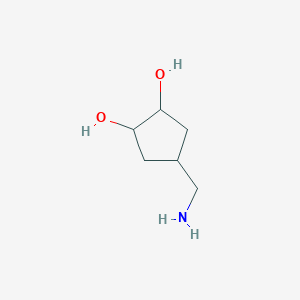
4-(Aminomethyl)cyclopentane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)cyclopentane-1,2-diol is an organic compound with the molecular formula C6H13NO2 It features a cyclopentane ring substituted with an aminomethyl group and two hydroxyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)cyclopentane-1,2-diol can be achieved through several methods. One common approach involves the reduction of 4-(Nitromethyl)cyclopentane-1,2-diol using hydrogenation techniques. The reaction typically employs a palladium catalyst under hydrogen gas at elevated pressures and temperatures.
Another method involves the reductive amination of cyclopentane-1,2-dione with formaldehyde and ammonia. This reaction proceeds under acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often utilizes continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems allows for efficient large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)cyclopentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclopentane derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Cyclopentanone, cyclopentane-1,2-dicarboxylic acid.
Reduction: Cyclopentane derivatives.
Substitution: N-substituted cyclopentane derivatives.
Scientific Research Applications
4-(Aminomethyl)cyclopentane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)cyclopentane-1,2-diol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1,2-diol: Lacks the aminomethyl group, making it less versatile in chemical reactions.
4-(Hydroxymethyl)cyclopentane-1,2-diol: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different reactivity and applications.
Cyclopentane-1,2-dione: A diketone that can be used as a precursor for the synthesis of 4-(Aminomethyl)cyclopentane-1,2-diol.
Uniqueness
This compound is unique due to the presence of both hydroxyl and aminomethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
4-(aminomethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C6H13NO2/c7-3-4-1-5(8)6(9)2-4/h4-6,8-9H,1-3,7H2 |
InChI Key |
SLAWRXBQCZSMOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C1O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



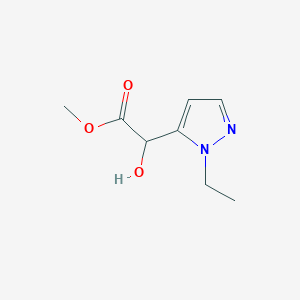
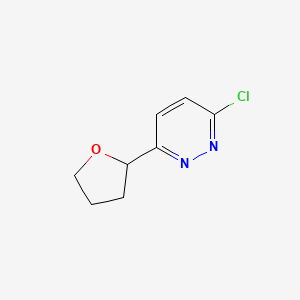
![N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride](/img/structure/B13544992.png)
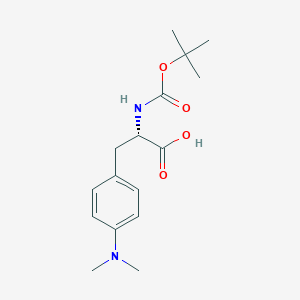

![3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13545015.png)
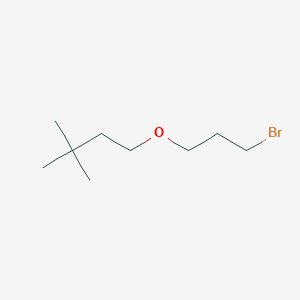
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid](/img/structure/B13545022.png)

